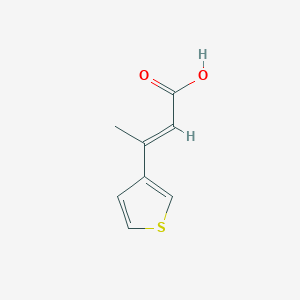
3-(Thiophen-3-yl)but-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Luminescence Sensitization
Thiophenyl-derivatized nitrobenzoic acid ligands, closely related to 3-(Thiophen-3-yl)but-2-enoic acid, have been evaluated as potential sensitizers for Eu(III) and Tb(III) luminescence. The research demonstrates the feasibility of these compounds to enhance luminescence efficiency in solution and solid-state species, characterized by high quantum yields and significant luminescence lifetimes. This suggests their utility in developing efficient luminescent materials for various applications, including lighting and displays (Viswanathan & Bettencourt-Dias, 2006).
Organic Solar Cells
A study on a fused tris(thienothiophene) (3TT) building block, which is structurally similar to 3-(Thiophen-3-yl)but-2-enoic acid, has shown strong electron-donating and molecular packing properties. This compound, when used in organic solar cells (OSCs), exhibited high power conversion efficiencies due to its strong near-infrared absorption and high electron mobility. The findings highlight the potential of thiophene derivatives in improving the performance of OSCs, making them more efficient and applicable in solar energy harvesting (Li et al., 2018).
Dye-Sensitized Solar Cells
Thiophene derivatives have been explored for their application in dye-sensitized solar cells (DSSCs), where they serve as organic sensitizers. These molecules, engineered at the molecular level, exhibit high incident photon to current conversion efficiency when anchored onto TiO2 films. Their application in DSSCs has led to significant advancements in the efficiency of solar energy conversion, demonstrating the valuable role of thiophene derivatives in enhancing renewable energy technologies (Kim et al., 2006).
Liquid Crystal Displays
The photoalignment capabilities of azo-containing thiophene-based prop-2-enoates have been studied, revealing their potential in promoting excellent photoalignment of bulk commercial nematic liquid crystals. These findings suggest applications in the manufacturing of LCDs, where precise control over the alignment of liquid crystals is crucial for optimal display performance (Hegde et al., 2013).
Biohydrolysis
Research into whole-cell enzymatic hydrolysis has identified (S)-3-(thiophen-2-ylthio)butanoic acid, a compound related to 3-(Thiophen-3-yl)but-2-enoic acid, as an efficient substrate for bacterial strains expressing nitrile hydratase and amidase activities. This study illustrates the potential of thiophene derivatives in biocatalysis and organic synthesis, highlighting their role in producing valuable chemical intermediates through environmentally friendly processes (Gelo-Pujic et al., 2006).
Safety And Hazards
The safety information for “3-(Thiophen-3-yl)but-2-enoic acid” indicates that it has several hazard statements, including H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
(E)-3-thiophen-3-ylbut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S/c1-6(4-8(9)10)7-2-3-11-5-7/h2-5H,1H3,(H,9,10)/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYHFMLJXLCSJG-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C1=CSC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)O)/C1=CSC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Thiophen-3-yl)but-2-enoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

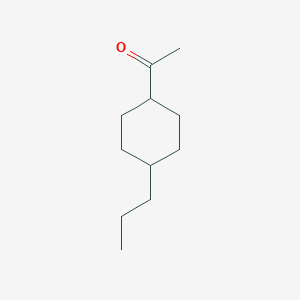
![2-(4-chlorophenyl)-N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}acetamide](/img/structure/B2844341.png)
![1-(2,2,6,6-Tetramethyl-4-{[(phenylsulfonyl)oxy]imino}piperidino)-1-ethanone](/img/structure/B2844342.png)
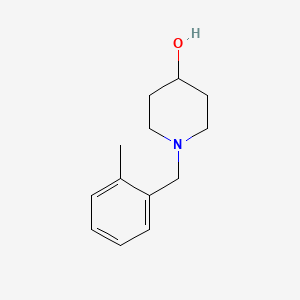
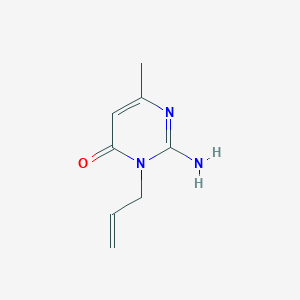
![Tert-butyl (2-(((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)amino)-2-oxoethyl)carbamate](/img/structure/B2844348.png)
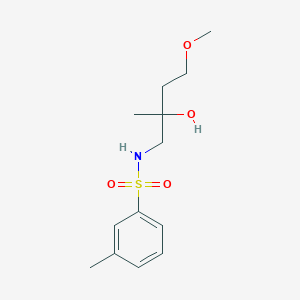
![2,5-dichloro-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2844352.png)
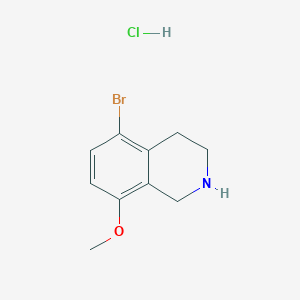

![N-(3-(5-(m-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide](/img/structure/B2844359.png)
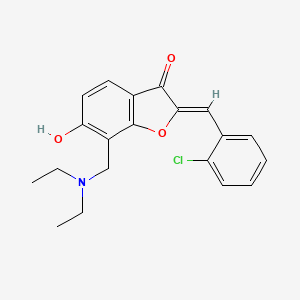
![[(3-Methylbenzyl)sulfanyl]acetic acid](/img/structure/B2844362.png)
